1,3,5-Trihydroxy-4-prenylxanthone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQJCJKSHNCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Extraction of 1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring xanthone derivative that has garnered significant interest within the scientific community. This compound has been identified as a promising therapeutic agent due to its various biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification.
Natural Sources
This compound has been predominantly isolated from plant species belonging to the Moraceae and Clusiaceae families. The primary sources identified in the literature are:
-
Cudrania tricuspidata : This plant, a member of the Moraceae family, is a significant source of various prenylated xanthones.[1][2] The root bark of C. tricuspidata has been specifically highlighted as a rich source of these compounds.[3][4][5][6][7]
-
Maclura cochinchinensis : Belonging to the Clusiaceae family, the heartwood of this plant is known to contain a variety of xanthones, including 1,3,5-trihydroxyxanthone.[8][9]
-
Erythrina variegata : This plant from the Leguminosae family has also been reported as a source of this compound.[10][11]
Quantitative Data on Xanthone Content
The concentration of specific xanthones can vary depending on the plant part, geographical location, and extraction method. While precise yield data for this compound is not always explicitly reported, the following table summarizes available quantitative information for xanthones in the identified source materials.
| Plant Species | Plant Part | Compound(s) | Reported Yield/Concentration | Reference |
| Cudrania tricuspidata | Root Bark | Cudratricusxanthone B | 0.017% | [1] |
| Cudrania tricuspidata | Root Bark | Cudratricusxanthone D | 0.026% | [1] |
| Cudrania tricuspidata | Root Bark | Cudratricusxanthone F | 0.025% | [1] |
| Cudrania tricuspidata | Root Bark | Macluraxanthone B | 0.071% | [1] |
| Maclura cochinchinensis | Heartwood | Morin (a major flavonoid) | 7.35 ± 0.16% w/w of aqueous extract | [12] |
| Maclura cochinchinensis | Heartwood | Extraction Yield (Aqueous) | 18.99 ± 0.65% w/w | [12] |
Experimental Protocols for Isolation
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from various reported methodologies for isolating xanthones from the aforementioned plant species.
Preparation of Plant Material
-
The collected plant material (e.g., root bark of Cudrania tricuspidata or heartwood of Maclura cochinchinensis) is thoroughly washed and air-dried in the shade.
-
The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
The powdered plant material is subjected to solvent extraction. Common solvents used for extracting xanthones include methanol, ethanol, and dichloromethane.
-
Maceration: The plant powder is soaked in the chosen solvent for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure complete extraction.
-
Soxhlet Extraction: A more efficient and continuous extraction method where the plant material is placed in a thimble and repeatedly washed with condensed fresh solvent.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Chromatographic Purification
The crude extract, being a complex mixture of various phytochemicals, requires further separation to isolate the target compound.
-
Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Xanthones are typically found in the ethyl acetate fraction.
-
Column Chromatography: This is a crucial step for the separation of individual compounds.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents is employed to elute the compounds. A common solvent system is a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired xanthone.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water, often with a small amount of acid (like formic acid) to improve peak shape, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.
-
The following diagram illustrates a general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Signaling Pathways and Biological Activities
This compound exhibits a range of biological activities, including anti-inflammatory effects. One of the key signaling pathways it modulates is the NF-κB pathway, which is crucial in the inflammatory response.
The following diagram illustrates the inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 2. Isoprenylated xanthones and flavonoids from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Trihydroxyxanthones from the heartwood of Maclura cochinchinensis modulate M1/M2 macrophage polarisation and enhance surface TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
The Biosynthesis of 1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide for Researchers
For correspondence: --INVALID-LINK--
Abstract
Xanthones, a class of oxygenated heterocyclic compounds, are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Among these, prenylated xanthones often exhibit enhanced bioactivity. This technical guide provides an in-depth overview of the biosynthetic pathway of a specific prenylated xanthone, 1,3,5-Trihydroxy-4-prenylxanthone, in plants. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this pathway. This guide includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding and further research in this field.
Introduction
Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a limited number of plant families, including Clusiaceae, Hypericaceae, and Gentianaceae. The addition of prenyl groups to the xanthone core, a process known as prenylation, often enhances their lipophilicity and biological activity, which includes antimicrobial, anti-inflammatory, and anticancer properties. This compound is a notable example of a prenylated xanthone, and understanding its biosynthesis is crucial for potential biotechnological production and drug development.
This guide focuses on the intricate biosynthetic route to this compound, beginning with the formation of the xanthone backbone and culminating in the regiospecific attachment of a prenyl moiety.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with precursors from primary metabolism. The pathway can be broadly divided into two main stages: the formation of the 1,3,5-trihydroxyxanthone core and its subsequent prenylation.
The initial steps involve a combination of the shikimate and acetate-malonate pathways to produce a key benzophenone intermediate. This is followed by an intramolecular cyclization to form the tricyclic xanthone structure. The final step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-4 position of the xanthone ring.
Formation of the Xanthone Core
The biosynthesis of the xanthone core begins with the condensation of intermediates from the shikimate and polyketide pathways. In the L-phenylalanine-dependent pathway, observed in the Hypericaceae family, benzoyl-CoA is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone.[1]
This intermediate then undergoes 3'-hydroxylation by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to form 2,3',4,6-tetrahydroxybenzophenone.[2] A subsequent regioselective oxidative phenol coupling, catalyzed by a bifunctional cytochrome P450 enzyme (CYP81AA2 in Hypericum species), leads to the formation of the 1,3,5-trihydroxyxanthone (1,3,5-THX) core.[1]
Prenylation of the Xanthone Core
The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the C-4 position of the 1,3,5-trihydroxyxanthone core. This reaction is catalyzed by a specific prenyltransferase.
In Hypericum perforatum, a xanthone 4-prenyltransferase, designated HpPT4px, has been identified and characterized.[2] This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and transfers the dimethylallyl moiety to the C-4 position of the xanthone acceptor.[2] While HpPT4px can accept 1,3,5-trihydroxyxanthone as a substrate, studies have shown it has a preference for 1,3,5,6-tetrahydroxyxanthone.[2]
Quantitative Data on Enzyme Activity
The kinetic parameters of the enzymes involved in the biosynthetic pathway are crucial for understanding the efficiency and regulation of the process. While data for all enzymes in the pathway is not exhaustively available, the kinetic parameters for two variants of the key enzyme, xanthone 4-prenyltransferase (HpPT4px) from Hypericum perforatum, have been determined.[2]
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| HpPT4px-v1 | 1,3,5,6-Tetrahydroxyxanthone | 11.8 ± 1.1 | 0.28 ± 0.01 | 23729 |
| 1,3,6,7-Tetrahydroxyxanthone | 11.4 ± 1.2 | 0.12 ± 0.003 | 10526 | |
| 1,3,5-Trihydroxyxanthone | 29.8 ± 4.5 | 0.04 ± 0.002 | 1342 | |
| 1,3,7-Trihydroxyxanthone | 32.5 ± 2.9 | 0.05 ± 0.001 | 1538 | |
| DMAPP | 74.3 ± 9.6 | 0.29 ± 0.01 | 3903 | |
| HpPT4px-sh | 1,3,5,6-Tetrahydroxyxanthone | 15.1 ± 1.9 | 0.06 ± 0.002 | 3973 |
| 1,3,5-Trihydroxyxanthone | 41.7 ± 5.6 | 0.01 ± 0.0003 | 240 | |
| 1,3,7-Trihydroxyxanthone | 37.8 ± 4.8 | 0.01 ± 0.0004 | 265 | |
| DMAPP | 52.1 ± 7.9 | 0.06 ± 0.002 | 1152 | |
| Table 1: Kinetic parameters of HpPT4px variants from Hypericum perforatum. Data sourced from Sayed et al. (2023).[2] |
Regulatory Signaling Pathways
The biosynthesis of xanthones, including this compound, is tightly regulated and often induced as part of a plant's defense response to biotic and abiotic stresses. Key plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play a significant role in upregulating the expression of genes encoding biosynthetic enzymes.
Elicitors, such as chitosan (a fungal cell wall component), can trigger these signaling cascades, leading to the accumulation of xanthones. The promoters of prenyltransferase genes have been found to contain jasmonate-responsive elements (JERE) and SA-responsive elements, indicating direct regulation by transcription factors activated by these signaling pathways.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Prenyltransferase Genes
This workflow outlines the general steps to identify and clone a candidate prenyltransferase gene.
Heterologous Expression and Enzyme Characterization in Saccharomyces cerevisiae
Objective: To produce the recombinant prenyltransferase enzyme for functional characterization.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52) containing the cloned prenyltransferase gene.
-
S. cerevisiae strain (e.g., INVSc1).
-
Yeast transformation kit.
-
Selective growth media (SC-Ura with glucose, SC-Ura with galactose).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol).
-
Glass beads (425-600 µm).
-
Ultracentrifuge.
Protocol:
-
Yeast Transformation: Transform the expression vector into S. cerevisiae using the lithium acetate/polyethylene glycol method.
-
Selection of Transformants: Plate the transformed yeast on selective SC-Ura medium containing 2% glucose and incubate at 30°C for 2-3 days.
-
Pre-culture: Inoculate a single colony into 5 mL of SC-Ura with 2% glucose and grow overnight at 30°C with shaking.
-
Induction of Expression: Inoculate a larger culture of SC-Ura with 2% galactose with the pre-culture to an OD600 of 0.4. Grow for 16-24 hours at 30°C to induce protein expression.
-
Cell Harvesting: Centrifuge the culture at 4,000 x g for 10 minutes and discard the supernatant.
-
Microsome Preparation: a. Resuspend the cell pellet in lysis buffer. b. Add an equal volume of glass beads and vortex vigorously for 30-second intervals, with cooling on ice in between, for a total of 5-10 minutes of vortexing. c. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. e. The resulting pellet contains the microsomal fraction with the membrane-bound prenyltransferase. Resuspend the pellet in a suitable buffer for enzyme assays.
In Vitro Enzyme Assay
Objective: To determine the activity and substrate specificity of the recombinant prenyltransferase.
Materials:
-
Resuspended microsomal fraction containing the enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
Substrates: 1,3,5-trihydroxyxanthone (and other potential xanthone acceptors) dissolved in DMSO.
-
Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).
-
Stop solution (e.g., ethyl acetate).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, xanthone substrate, and the microsomal fraction. Pre-incubate at 30°C for 5 minutes.
-
Initiate Reaction: Add DMAPP to start the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Extraction: Centrifuge to separate the phases and collect the upper ethyl acetate layer containing the prenylated product.
-
Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
HPLC-UV Analysis of Prenylated Xanthones
Objective: To separate and quantify the product of the enzyme assay, this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Quantification: Use a standard curve of purified this compound to quantify the product.
Structural Elucidation by NMR Spectroscopy
Objective: To confirm the structure of the biosynthesized product.
Methodology: For unambiguous structure determination, the product is purified by preparative HPLC and subjected to 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR analysis. The chemical shifts and coupling constants of the protons and carbons are compared with published data for this compound. Key HMBC correlations will confirm the attachment of the prenyl group at the C-4 position. For example, correlations between the methylene protons of the prenyl group and carbons C-3, C-4, and C-4a of the xanthone ring would be expected.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in plants is a well-orchestrated sequence of enzymatic reactions, starting from primary metabolites and culminating in a specialized secondary metabolite with potential pharmaceutical applications. The identification and characterization of key enzymes, such as benzophenone synthase and xanthone 4-prenyltransferase, have been pivotal in understanding this pathway. Furthermore, the elucidation of regulatory mechanisms involving jasmonate and salicylate signaling provides insights into how plants control the production of these valuable compounds.
Future research should focus on several key areas:
-
Discovery of Novel Prenyltransferases: Exploring the biodiversity of xanthone-producing plants may lead to the discovery of novel prenyltransferases with different substrate specificities and catalytic efficiencies.
-
Metabolic Engineering: With the key genes identified, there is potential for metabolic engineering in microbial or plant systems to enhance the production of this compound and other valuable prenylated xanthones.
-
Complete Elucidation of Signaling Pathways: A more detailed understanding of the transcription factors and cis-regulatory elements involved in the regulation of xanthone biosynthesis will be crucial for targeted genetic manipulation to increase yields.
This guide provides a solid foundation for researchers to delve into the fascinating world of xanthone biosynthesis and to leverage this knowledge for the development of new therapeutics and biotechnological applications.
References
An In-Depth Technical Guide on 1,3,5-Trihydroxy-4-prenylxanthone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxy-4-prenylxanthone, a naturally occurring xanthone derivative, has garnered significant interest within the scientific community owing to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a particular focus on its roles as a phosphodiesterase type 5 (PDE5) inhibitor and a modulator of inflammatory pathways. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development of this promising bioactive compound.
Chemical Structure and Physicochemical Properties
This compound, also known as 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthone, belongs to the class of prenylated xanthones. The core structure consists of a dibenzo-γ-pyrone (xanthone) scaffold substituted with three hydroxyl groups at positions 1, 3, and 5, and a prenyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | |
| Molecular Weight | 312.32 g/mol | |
| CAS Number | 53377-61-0 | [1] |
| Appearance | Yellow solid (typical for xanthones) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H-NMR Spectral Data (Typical for similar xanthone structures)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.2-6.4 | s | |
| H-6 | ~7.3-7.5 | d | ~8.0-9.0 |
| H-7 | ~6.8-7.0 | t | ~8.0 |
| H-8 | ~7.6-7.8 | d | ~8.0 |
| H-1' | ~3.3-3.5 | d | ~7.0 |
| H-2' | ~5.2-5.4 | t | ~7.0 |
| CH₃-4' | ~1.7-1.8 | s | |
| CH₃-5' | ~1.6-1.7 | s | |
| 1-OH | ~13.0-14.0 | s (chelated) | |
| 3-OH | - | br s | |
| 5-OH | - | br s |
Table 3: ¹³C-NMR Spectral Data (Typical for similar xanthone structures)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~161-163 |
| C-2 | ~97-99 |
| C-3 | ~164-166 |
| C-4 | ~108-110 |
| C-4a | ~155-157 |
| C-5 | ~145-147 |
| C-6 | ~122-124 |
| C-7 | ~117-119 |
| C-8 | ~126-128 |
| C-8a | ~120-122 |
| C-9 | ~180-182 |
| C-9a | ~102-104 |
| C-1' | ~22-24 |
| C-2' | ~122-124 |
| C-3' | ~131-133 |
| C-4' | ~25-27 |
| C-5' | ~17-19 |
Table 4: Mass Spectrometry, UV-Vis, and IR Spectral Data
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 313 |
| UV-Vis Spectroscopy (in MeOH) | λmax at ~245, 260, 315, 360 nm |
| Infrared (IR) Spectroscopy (KBr) | νmax at ~3400 (O-H), 1650 (C=O, chelated), 1610, 1580 (C=C aromatic) cm⁻¹ |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, most notably as a phosphodiesterase type 5 (PDE5) inhibitor and an anti-inflammatory agent.
Phosphodiesterase Type 5 (PDE5) Inhibition
This compound has been identified as a potent inhibitor of PDE5 with an IC₅₀ value of 3.0 μM.[1] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in vasodilation. This activity suggests potential therapeutic applications in conditions such as erectile dysfunction and pulmonary hypertension.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by repressing the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages.[1][2] This effect is mediated through the inhibition of key inflammatory signaling pathways.
The compound interferes with the posttranslational modification of IRAK-1 (Interleukin-1 Receptor-Associated Kinase 1), which in turn blocks the TAK1-mediated activation of IKK (IκB kinase) and MAPKs (Mitogen-Activated Protein Kinases).[2] This cascade of events leads to the downregulation of the transcription factors NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1), which are critical for the expression of pro-inflammatory genes like iNOS.[2] Specifically, it has been shown to abolish IKK phosphorylation, prevent IκB degradation, and subsequently inhibit NF-κB nuclear translocation.[1][2] Furthermore, it suppresses the nuclear levels of c-Fos and c-Jun, the major components of AP-1, and the phosphorylation of upstream signaling molecules such as JNK and ERK.[1][2]
References
Spectroscopic Data of 1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trihydroxy-4-prenylxanthone is a member of the xanthone class of organic compounds, which are characterized by a tricyclic xanthene core with a ketone group. The prenyl functional group, a five-carbon isoprenoid unit, often imparts significant biological activity to the xanthone scaffold. While this compound is commercially available and has been noted for its inhibitory effects on the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), a comprehensive and publicly available dataset of its spectroscopic characterization (NMR, MS, IR) from a primary research publication could not be definitively located in the reviewed literature.[1]
This guide provides a summary of the general spectroscopic features of closely related prenylated trihydroxyxanthones and details the standard experimental protocols for their analysis. As a direct and complete dataset for this compound is not available, we will present the fully characterized spectroscopic data of a closely related isomer, 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone , for illustrative and comparative purposes. This information is intended to serve as a valuable reference for researchers working on the isolation, characterization, and synthesis of similar natural products.
Spectroscopic Data of a Related Isomer: 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone
The following tables summarize the spectroscopic data for 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone, a structurally similar prenylated xanthone. This data is compiled from various scientific sources and serves as a representative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data of 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| OH-1 | 12.57 | s | |
| H-4 | 6.43 | d | 2.1 |
| H-5 | 7.48 | d | 9.0 |
| H-6 | 7.64 | dd | 9.0, 3.0 |
| H-8 | 8.07 | d | 3.0 |
| H-1' | 4.59 | d | 6.7 |
| H-2' | 5.48 | t | 6.7 |
| H-4' | 1.81 | s | |
| H-5' | 1.76 | s |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C-NMR Spectroscopic Data of 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone
| Position | Chemical Shift (δ) ppm |
| 1 | 161.9 |
| 2 | 108.7 |
| 3 | 164.8 |
| 4 | 93.8 |
| 4a | 156.3 |
| 5 | 119.8 |
| 6 | 129.6 |
| 7 | 163.7 |
| 8 | 118.5 |
| 8a | 104.3 |
| 9 | 184.3 |
| 9a | 102.9 |
| 10a | 152.4 |
| 1' | 21.5 |
| 2' | 122.3 |
| 3' | 131.0 |
| 4' | 25.9 |
| 5' | 18.4 |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Prenylated Trihydroxyxanthones
| Technique | Ionization Mode | m/z Value | Interpretation |
| HR-EIMS | EI+ | 312.0998 | [M]⁺ (Calculated for C₁₈H₁₆O₅: 312.0998) |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data of a Representative Trihydroxyxanthone
| Wavenumber (cm⁻¹) | Assignment |
| 3412 | O-H stretching (hydroxyl groups) |
| 2962 | C-H stretching (aliphatic) |
| 1755 | C=O stretching (carbonyl group) |
| 1610-1570 | C=C stretching (aromatic rings) |
| 1296 | C-O-C stretching (ether linkage) |
Note: The IR data is for a representative trihydroxyxanthone and may vary slightly for different isomers.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the isolation and spectroscopic analysis of prenylated xanthones from natural sources.
Extraction and Isolation
-
Sample Preparation : The plant material (e.g., roots, bark, or leaves) is dried and ground into a fine powder.
-
Extraction : The powdered material is subjected to maceration or Soxhlet extraction with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation : The crude extracts are concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system, for instance, with mixtures of n-hexane and ethyl acetate, is commonly used.
-
Purification : The resulting fractions are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., Bruker Avance at 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆), and chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS) : High-resolution mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source on a time-of-flight (TOF) or magnetic sector mass spectrometer to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy : IR spectra are recorded on an FTIR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for Natural Product Isolation and Characterization.
References
Biological Activities of 1,3,5-Trihydroxy-4-prenylxanthone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxy-4-prenylxanthone, a prenylated xanthone derivative, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its established anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Quantitative data from various in vitro studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to offer a clear and concise understanding of the compound's mechanisms of action and experimental designs.
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data for Anti-inflammatory Activity
| Activity | Assay | Target/Cell Line | Result | Reference |
| PDE5 Inhibition | Enzyme Assay | Phosphodiesterase type 5 (PDE5) | IC50: 3.0 μM | [1] |
| Na+/H+ Exchange System Inhibition | Ion Exchange Assay | - | Minimum Inhibitory Concentration: 10 μg/mL | [1] |
| Nitric Oxide (NO) Production Inhibition | Griess Assay | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | Concentration-dependent inhibition | [1] |
Mechanism of Anti-inflammatory Action
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This effect is mediated through the downregulation of the NF-κB and AP-1 signaling pathways. The compound interferes with the post-translational modification of IRAK-1, which in turn blocks the TAK1-mediated activation of IKK and MAPKs.
Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This assay measures the ability of a compound to inhibit the PDE5 enzyme, which is involved in the degradation of cyclic GMP (cGMP).
-
Reagents: Human recombinant PDE5A1, cGMP substrate, reaction buffer (e.g., Tris-HCl, MgCl2), test compound, and a known PDE5 inhibitor (e.g., sildenafil) as a positive control.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the PDE5A1 enzyme to the reaction buffer.
-
Add the test compound or control to the wells.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using a suitable detection method (e.g., fluorescence polarization, colorimetric assay).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay assesses the inhibitory effect of a compound on the Na+/H+ exchanger, a transmembrane protein involved in pH regulation.
-
Reagents: Cells expressing the target NHE isoform, pH-sensitive fluorescent dye (e.g., BCECF-AM), Na+-containing and Na+-free buffers, and an ammonium chloride (NH4Cl) solution.
-
Procedure:
-
Load the cells with the pH-sensitive dye.
-
Induce intracellular acidification by a prepulse with NH4Cl followed by incubation in a Na+-free buffer.
-
Initiate Na+/H+ exchange by reintroducing the Na+-containing buffer in the presence or absence of the test compound.
-
Monitor the recovery of intracellular pH over time using a fluorescence spectrophotometer.
-
Calculate the rate of pH recovery to determine the NHE activity and the inhibitory effect of the compound.
-
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium.
-
Reagents: RAW264.7 macrophage cells, lipopolysaccharide (LPS), cell culture medium, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), and sodium nitrite standard.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Anticancer Activity
While specific data for this compound is limited in the public domain, related xanthone derivatives have demonstrated significant anticancer properties against various cancer cell lines. The primary method for evaluating this activity is the MTT assay.
Quantitative Data for Anticancer Activity of Related Xanthones
| Compound | Cell Line | IC50 (µM) | Reference |
| A trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [2] |
| A trihydroxyxanthone | WiDr (Colon) | 209 ± 4 | [2] |
| A trihydroxyxanthone | HeLa (Cervical) | 241 ± 13 | [2] |
| 1,3,5-Trihydroxyxanthone | HepG2 (Liver) | 15.8 | [3] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents: Cancer cell lines, cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Experimental workflow for the MTT assay.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compound, and a positive control antibiotic/antifungal.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth.
-
Antioxidant Activity
The antioxidant potential of xanthones is well-documented. The DPPH and ABTS radical scavenging assays are commonly employed to quantify this activity.
Experimental Protocols
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution in methanol or ethanol, test compound, and a standard antioxidant (e.g., ascorbic acid, Trolox).
-
Procedure:
-
Prepare various concentrations of the test compound.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate, test compound, and a standard antioxidant.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.
-
Prepare various concentrations of the test compound.
-
Mix the test compound solution with the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound demonstrates a range of promising biological activities, particularly in the realm of anti-inflammatory effects. Its mechanisms of action, involving the inhibition of key enzymes and signaling pathways, make it a compelling candidate for further pharmacological investigation. While data on its anticancer and antimicrobial properties are less specific, the established protocols and the activities of related xanthones suggest that these are also fruitful areas for future research. The detailed methodologies provided in this guide aim to support and standardize further studies into the therapeutic potential of this and other related natural products.
References
A Technical Guide to the Anti-inflammatory Properties of 1,3,5-Trihydroxy-4-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including xanthones. This document provides a comprehensive technical overview of 1,3,5-Trihydroxy-4-prenylxanthone (TH-4-PX), a xanthone isolated from Cudrania cochinchinensis, which has demonstrated significant anti-inflammatory potential.[1] The core mechanism of TH-4-PX involves the targeted disruption of key pro-inflammatory signaling cascades, specifically the NF-κB and AP-1 pathways, initiated by stimuli such as lipopolysaccharide (LPS). This guide details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its evaluation, and provides visual diagrams of the relevant biological pathways and workflows.
Molecular Mechanism of Action
The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide (NO).[1][2] This suppression is not due to direct enzyme inhibition but rather the upstream interruption of the signaling pathways that control iNOS gene transcription.
Inhibition of the NF-κB and MAPK/AP-1 Signaling Pathways
LPS, a component of Gram-negative bacteria, activates the inflammatory response by binding to Toll-like receptor 4 (TLR4). This initiates a cascade that leads to the activation of transcription factors NF-κB and AP-1, which in turn drive the expression of iNOS and other pro-inflammatory genes.[1]
This compound intervenes at a critical early stage of this cascade. It impedes the posttranslational modification (phosphorylation and/or ubiquitination) of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), an essential component for TLR-mediated signaling.[1] This interference with IRAK-1 prevents the activation of TGF-β-activated kinase 1 (TAK1).[1]
The inhibition of TAK1 has two major downstream consequences:
-
NF-κB Pathway Disruption : TAK1 is required for the phosphorylation and activation of the IκB kinase (IKK) complex.[1] TH-4-PX's inhibition of TAK1 activation prevents IKK phosphorylation, thereby blocking the subsequent degradation of IκB and the nuclear translocation of the active NF-κB dimer.[1][2]
-
MAPK/AP-1 Pathway Disruption : TAK1 also acts upstream of Mitogen-Activated Protein Kinases (MAPKs).[1] TH-4-PX significantly suppresses the LPS-induced phosphorylation of c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while the p38 MAPK pathway remains unaffected.[1] This selective inhibition of JNK and ERK prevents the activation and nuclear accumulation of c-Fos and c-Jun, the primary components of the AP-1 transcription factor.[1]
By blocking both the NF-κB and AP-1 pathways through the upstream inhibition of IRAK-1 modification and subsequent TAK1 activation, this compound effectively down-regulates the expression of iNOS and reduces NO production.[1][2]
Quantitative Data Presentation
The biological activity of this compound has been quantified in several assays. The data highlights its potency in modulating key inflammatory and biological pathways.
Table 1: Anti-inflammatory and Related Bioactivities
| Target/Assay | Activity Type | Effective Concentration / IC₅₀ | Cell Line / System | Reference |
|---|---|---|---|---|
| iNOS Expression | Inhibition | 10 - 30 µM | RAW 264.7 Macrophages | [2] |
| NO Production | Inhibition | Not specified (activity confirmed) | RAW 264.7 Macrophages | [1][2] |
| Na⁺/H⁺ Exchange System | Inhibition | 10 µg/mL (MIC) | Not specified | [2] |
| Phosphodiesterase 5 (PDE5) | Inhibition | 3.0 µM (IC₅₀) | Not specified |[2] |
Experimental Protocols
The evaluation of this compound's anti-inflammatory properties relies on established in vitro methodologies.
Cell Culture and Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Stimulation: To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4) at a concentration typically around 100 ng/mL to 1 µg/mL.[1][3]
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of LPS.[4]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Methodology:
-
Collect the cell culture medium after treatment with the compound and/or LPS.
-
Mix an aliquot of the supernatant with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 5-10 minutes to allow for a chromophoric azo derivative to form.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. It is crucial for determining the effect of the compound on signaling pathway components (e.g., p-JNK, p-ERK, IκB) and downstream inflammatory proteins (iNOS).
-
Methodology:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-phospho-IKK, anti-IκBα).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Principle: Used to measure the mRNA expression levels of specific genes, such as the gene for iNOS (Nos2), to determine if the compound's effect is at the transcriptional level.[1]
-
Methodology:
-
Isolate total RNA from treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Amplify the target cDNA (e.g., Nos2) using gene-specific primers in a polymerase chain reaction (PCR).
-
Analyze the PCR products by agarose gel electrophoresis to visualize the presence and relative abundance of the target mRNA. For quantitative analysis (qRT-PCR), a fluorescent dye is used to measure the amount of amplified product in real-time.
-
Logical Relationships in Anti-inflammatory Effect
The mechanism of action translates into a clear, logical cascade of events that result in the observed anti-inflammatory outcome. The initial molecular interaction leads to pathway inhibition, which in turn prevents the synthesis of key inflammatory mediators.
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory therapeutic agent. Its efficacy stems from a targeted and potent inhibition of the upstream signaling components IRAK-1 and TAK1, leading to the dual blockade of the critical NF-κB and AP-1 inflammatory pathways.[1] This mechanism effectively prevents the expression of downstream mediators like iNOS. The quantitative data underscores its activity at micromolar concentrations. The detailed experimental protocols provide a clear framework for further investigation and validation. Future research should focus on in vivo models to confirm these effects, explore pharmacokinetic and pharmacodynamic properties, and assess its potential for development into a clinical candidate for treating inflammatory diseases.
References
- 1. This compound represses lipopolysaccharide-induced iNOS expression via impeding posttranslational modification of IRAK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]
- 4. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-Trihydroxy-4-prenylxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of pharmacological activities.[1][2] Prenylated xanthones, in particular, are noted for their potential anti-inflammatory, anticancer, and antioxidant properties.[3][4] 1,3,5-Trihydroxy-4-prenylxanthone is a specific prenylated xanthone that has been identified as an inhibitor of the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM.[5] It also demonstrates anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[5] These properties make it a compound of interest for drug discovery and development.
This document provides a detailed protocol for a plausible three-step chemical synthesis of this compound, starting from commercially available phloroglucinol. The synthesis involves an initial Friedel-Crafts acylation to form a benzophenone intermediate, followed by a cyclodehydration reaction to construct the core xanthone scaffold, and finally, a regioselective C-prenylation to yield the target compound.
Overall Synthesis Workflow
The synthesis of this compound from phloroglucinol is proposed as a three-step process. The workflow begins with the formation of a benzophenone intermediate via Friedel-Crafts acylation, followed by an intramolecular cyclization to form the 1,3,5-trihydroxyxanthone core. The final step is the introduction of a prenyl group at the C-4 position.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The synthesis is divided into three main stages:
-
Synthesis of 1,3,5-Trihydroxyxanthone (Steps 1 & 2 combined): Formation of the xanthone core from phloroglucinol and 2,4-dihydroxybenzoic acid.
-
Synthesis of this compound (Step 3): Prenylation of the xanthone core.
Protocol 1: Synthesis of 1,3,5-Trihydroxyxanthone
This procedure combines the initial Friedel-Crafts acylation and subsequent cyclodehydration into a one-pot reaction using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This method is efficient for constructing the xanthone scaffold from phenolic precursors.[1][6]
Methodology:
-
Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions with stirring until fully dissolved. The process is exothermic.
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve phloroglucinol and 2,4-dihydroxybenzoic acid (1.0 eq) in Eaton's reagent.
-
Heat the reaction mixture to 80°C and stir for 1-2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate, 6:4).
-
After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or vacuum oven.
-
Purify the crude 1,3,5-trihydroxyxanthone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain a pure solid.
| Parameter | Description | Reference |
| Reactants | Phloroglucinol, 2,4-Dihydroxybenzoic Acid | [1] |
| Catalyst/Solvent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | [1][6] |
| Temperature | 80°C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Work-up | Precipitation in ice-water, filtration | [3] |
| Purification | Column chromatography or recrystallization | [7] |
Table 1: Reaction conditions for the synthesis of 1,3,5-Trihydroxyxanthone.
Protocol 2: Synthesis of this compound
This protocol describes the C-prenylation of the 1,3,5-trihydroxyxanthone core. The reaction utilizes prenyl bromide as the prenyl source in the presence of a base. The electron-rich phloroglucinol ring of the xanthone undergoes electrophilic substitution, with the C-4 position being a likely site of reaction.
Methodology:
-
In a 250 mL round-bottom flask, dissolve 1,3,5-trihydroxyxanthone (1.0 eq) and potassium hydroxide (KOH) (2.5 eq) in an appropriate solvent such as methanol or a water/acetone mixture.[3]
-
Stir the mixture at room temperature for 10-15 minutes to form the corresponding phenoxide.
-
Add prenyl bromide (1.1 - 1.5 eq) dropwise to the mixture via a syringe.
-
Stir the reaction mixture at room temperature for 24 hours.[3] Monitor the reaction by TLC (e.g., n-hexane:ethyl acetate, 7:3).
-
After the reaction is complete, acidify the mixture to a pH of ~2-3 by adding 10% hydrochloric acid (HCl) solution.[3]
-
Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 35 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to isolate the pure this compound.
| Parameter | Description | Reference |
| Reactants | 1,3,5-Trihydroxyxanthone, Prenyl Bromide | [3] |
| Base | Potassium Hydroxide (KOH) | [3] |
| Solvent | Methanol or Water/Acetone mixture | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 24 hours | [3] |
| Work-up | Acidification, solvent extraction | [3] |
| Purification | Column chromatography | [3] |
Table 2: Reaction conditions for the C-prenylation of 1,3,5-Trihydroxyxanthone.
Data Presentation
The following tables summarize expected quantitative data based on literature values for similar syntheses. Actual results may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 1,3,5-Trihydroxyxanthone | C₁₃H₈O₅ | 244.20 | Yellow to red solid | ~70% |
| This compound | C₁₈H₁₆O₅ | 312.32 | Yellow solid/paste | ~40-50% |
Table 3: Expected yields and physical properties of synthesized compounds.[3]
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |
| 1,3,5-Trihydroxyxanthone | Aromatic protons (6.0-8.0 ppm), multiple hydroxyl protons (singlets, >9.0 ppm). | Carbonyl (~180 ppm), aromatic carbons (90-165 ppm). | [M+H]⁺ at 245.04 |
| This compound | Aromatic protons, prenyl group signals: vinyl H (~5.2 ppm, t), methylene H (~3.4 ppm, d), two methyl H (~1.7-1.8 ppm, s), hydroxyl protons. | Carbonyl (~182 ppm), aromatic carbons, prenyl carbons: vinyl C (~122, 134 ppm), methylene C (~22 ppm), methyl C (~18, 26 ppm). | [M+H]⁺ at 313.10 |
Table 4: Representative spectroscopic data for characterization. (Note: Exact chemical shifts are dependent on solvent and instrumentation).[3][8]
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aca.unram.ac.id [aca.unram.ac.id]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,5-Trihydroxy-4-prenylxanthone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring prenylated xanthone that has emerged as a promising scaffold in drug discovery. Belonging to the xanthone class of compounds, it exhibits a range of biological activities, including anti-inflammatory, phosphodiesterase type 5 (PDE5) inhibitory, and sodium-hydrogen exchanger (NHE) inhibitory effects. Its therapeutic potential is currently being explored in various disease areas, including inflammatory disorders, cardiovascular conditions, and cancer. These application notes provide a comprehensive overview of the biological activities of this compound, along with detailed protocols for its evaluation in a research setting.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, methanol, and ethanol |
Biological Activities and Quantitative Data
The diverse biological activities of this compound make it a versatile candidate for drug development. The following tables summarize the key quantitative data associated with its primary biological targets.
Table 1: Enzyme and Ion Exchanger Inhibitory Activity
| Target | Activity | Quantitative Value | Reference |
| Phosphodiesterase 5 (PDE5) | Inhibition | IC₅₀: 3.0 μM | [1] |
| Na⁺/H⁺ Exchange System | Inhibition | Minimum Inhibitory Concentration (MIC): 10 μg/mL | [1] |
Table 2: Anti-inflammatory and Antioxidant Activity
| Activity | Assay | Cell Line | Quantitative Value | Reference |
| Anti-inflammatory | LPS-induced NO Production Inhibition | RAW 264.7 Macrophages | Concentration-dependent | [1] |
| Antioxidant | DPPH Radical Scavenging | - | IC₅₀: ~19.64 µM (for a structurally similar compound) | [2] |
Table 3: Anticancer Activity (of related Prenylated Xanthones)
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | Chalcone 13 (prenylated) | 3.30 ± 0.92 | |
| ZR-75-1 | Breast Cancer | Chalcone 13 (prenylated) | 8.75 ± 2.01 | [3] |
| MDA-MB-231 | Breast Cancer | Chalcone 12 (prenylated) | 6.12 ± 0.84 | [3] |
| WiDr | Colon Cancer | Trihydroxyxanthone 3a | 254 ± 15 | |
| HeLa | Cervical Cancer | Trihydroxyxanthone 3a | 277 ± 9 | [4] |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and AP-1 signaling pathways in macrophages.[1] Upon stimulation by lipopolysaccharide (LPS), the compound interferes with the post-translational modification of IRAK-1, which in turn blocks the activation of TAK1.[1] This leads to the suppression of IKK phosphorylation, subsequent IκB degradation, and ultimately prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[1] Concurrently, it also downregulates the activation of MAPKs such as JNK and ERK, leading to the suppression of the AP-1 transcription factor complex (c-Fos and c-Jun).[1]
Figure 1. Anti-inflammatory signaling pathway of this compound.
Potential Anticancer Signaling Pathway
While the specific anticancer mechanism of this compound is still under investigation, studies on other prenylated xanthones suggest a potential role in modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 2. Potential anticancer signaling pathway of prenylated xanthones.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is adapted from standard DPPH assay procedures.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the sample solution. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Figure 3. Experimental workflow for the DPPH antioxidant assay.
Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)
This protocol is a standard method for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
This compound
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: a. Prepare serial dilutions of this compound and doxorubicin in culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug solutions. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). d. Incubate for 24, 48, or 72 hours.
-
MTT Addition: a. After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100
-
IC₅₀ Determination: Plot the percentage of viability against the concentration of the compound to determine the IC₅₀ value.
Figure 4. Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol outlines the general steps for analyzing the expression of key proteins in the NF-κB pathway in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, longer for protein expression).
-
Protein Extraction: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallization of 1,3,5-Trihydroxy-4-prenylxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring xanthone derivative that has garnered significant interest in the scientific community. It has been identified as an inhibitor of the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM for the latter.[1] Furthermore, it exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[1] The development of this compound as a potential therapeutic agent necessitates robust methods for its purification, with crystallization being a critical final step to ensure high purity and a stable solid form. Understanding the crystallization behavior of xanthones is crucial for designing novel solid products for pharmaceutical applications.[2][3][4][5]
These application notes provide detailed protocols for the crystallization of this compound, adapted from established methods for xanthone and its derivatives. The protocols are designed to be a starting point for researchers to develop optimized crystallization conditions for this specific molecule.
Data Presentation: Crystallization Parameters
The following table summarizes key parameters that can be varied to achieve optimal crystallization of this compound. Researchers can use this table to record their experimental conditions and results for easy comparison.
| Crystallization Method | Solvent System | Concentration (mg/mL) | Temperature (°C) | Cooling/Evaporation Rate | Crystal Morphology | Yield (%) | Purity (%) |
| Slow Evaporation | |||||||
| Slow Cooling | |||||||
| Vapor Diffusion | |||||||
| Antisolvent Addition |
Experimental Protocols
The following are generalized protocols for common crystallization techniques that can be adapted for this compound. The choice of solvent is critical and will depend on the solubility of the compound. For xanthones, a range of solvents from polar (e.g., methanol, ethanol, acetone) to nonpolar (e.g., toluene, heptane, cyclohexane) have been explored.[5] Given the hydroxyl and prenyl groups, a moderately polar solvent or a mixture of solvents is likely to be effective.
Protocol 1: Slow Evaporation Crystallization
This technique is one of the simplest methods for growing single crystals and is effective for compounds that are not thermally sensitive.
Materials:
-
This compound
-
High-purity solvents (e.g., acetone, ethyl acetate, methanol, ethanol)
-
Glass vials or small beakers
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in a chosen solvent at room temperature. This can be achieved by gradually adding the compound to the solvent while stirring until a small amount of solid no longer dissolves.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any insoluble impurities.
-
Cover the vial with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Slow Cooling Crystallization
This method is suitable for compounds that have a significant increase in solubility with temperature.
Materials:
-
This compound
-
Solvent in which the compound has a high temperature coefficient of solubility (e.g., isopropanol, ethanol)
-
Heating plate with stirring capability
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, add a small amount of additional solvent.
-
Filter the hot solution into a pre-warmed clean vial to remove any impurities.
-
Cover the vial and place it in an insulated container to allow for slow cooling to room temperature. This slow cooling process is crucial for the formation of high-quality crystals.
-
Once the solution has reached room temperature, crystals should have formed. If not, the solution may be placed in a refrigerator (4°C) to induce further crystallization.
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum or in a desiccator.
Protocol 3: Vapor Diffusion Crystallization
This technique is often used for growing high-quality single crystals from small amounts of material. It can be set up in two ways: hanging drop or sitting drop.
Materials:
-
This compound
-
A solvent in which the compound is soluble (e.g., acetone)
-
An antisolvent in which the compound is poorly soluble but miscible with the solvent (e.g., hexane)
-
Crystallization plate (for sitting drop) or siliconized glass coverslips (for hanging drop)
-
Well-sealed container (e.g., a petri dish with a reservoir)
Procedure (Sitting Drop):
-
Dissolve the this compound in the solvent to prepare a concentrated solution.
-
Fill the reservoir of the crystallization well with the antisolvent.
-
Pipette a small drop (1-5 µL) of the compound solution onto the sitting drop post in the well.
-
Seal the well. The vapor of the antisolvent will slowly diffuse into the drop, reducing the solubility of the compound and leading to crystallization.
-
Monitor the drop for crystal growth over time.
Protocol 4: Antisolvent Addition Crystallization
This method involves the addition of a solvent in which the compound is insoluble (antisolvent) to a solution of the compound, causing it to precipitate or crystallize.
Materials:
-
This compound
-
A solvent in which the compound is soluble (e.g., dimethyl sulfoxide (DMSO))
-
An antisolvent in which the compound is insoluble (e.g., water)
Procedure:
-
Dissolve the this compound in a minimum amount of the solvent.
-
Slowly add the antisolvent dropwise to the solution while stirring.
-
Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Stop adding the antisolvent and allow the solution to stand undisturbed. Crystals should form over time.
-
Collect the crystals by filtration, wash with the antisolvent, and dry.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for crystallization and the signaling pathway inhibited by this compound.
Caption: General experimental workflow for the crystallization of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Improving the solubility of 1,3,5-Trihydroxy-4-prenylxanthone for bioassays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trihydroxy-4-prenylxanthone. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring xanthone derivative found in some plant species, such as those from the genus Garcinia.[1] It has demonstrated various biological activities, including anti-inflammatory and potential anticancer effects.[1][2] Its prenylated structure enhances its lipophilicity, which can improve cellular uptake but also leads to poor aqueous solubility.[1] This low solubility can be a significant hurdle in bioassays, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: In which common laboratory solvents is this compound soluble?
Q3: What are the recommended initial steps for dissolving this compound for a bioassay?
A3: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in cell culture media or assay buffer to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells or the assay itself, typically below 0.5%, and ideally at or below 0.1%.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin structure.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase surface area and dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in the stock solution (in DMSO). | The concentration of the compound exceeds its solubility limit in DMSO. | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. If precipitation persists, the stock concentration may be too high and should be reduced. |
| Compound precipitates when diluted from DMSO stock into aqueous buffer or media. | The aqueous environment drastically reduces the solubility of the compound, causing it to crash out of solution. | 1. Decrease the final concentration: The most straightforward solution is to work with lower final concentrations of the compound in your assay. 2. Use a surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final dilution medium. 3. Employ a solubility enhancement technique: Prepare a more soluble formulation of the compound using methods like cyclodextrin complexation or solid dispersion before preparing the stock solution. |
| Inconsistent or non-reproducible bioassay results. | 1. Incomplete dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations in the assay. 2. Precipitation over time: The compound may be precipitating out of the assay medium during the incubation period. 3. DMSO toxicity: The final DMSO concentration may be too high, affecting cell viability and interfering with the assay results. | 1. Visually inspect for precipitation: Before adding to the assay, ensure the diluted compound solution is clear. Centrifuge the solution and check for a pellet. 2. Perform a time-course solubility study: Monitor the solubility of the compound in the assay medium over the duration of the experiment. 3. Run a DMSO vehicle control: Always include a control group with the highest concentration of DMSO used in the experiment to assess its effect on the assay. Ensure the final DMSO concentration is well below the toxic limit for your specific cell line. |
| Difficulty in preparing a stable nanoparticle suspension. | 1. Inappropriate stabilizer: The chosen stabilizer may not be effective at preventing particle aggregation. 2. Incorrect formulation parameters: Issues with solvent-to-antisolvent ratio, sonication power, or stirring speed. | 1. Screen different stabilizers: Test a variety of stabilizers (e.g., Tween® 80, Poloxamer 188, PVP) to find the most effective one for your compound. 2. Optimize the preparation method: Systematically vary the formulation parameters to achieve a stable nanosuspension with the desired particle size. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Poorly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Table 2: Quantitative Solubility Enhancement Data for the Structurally Similar α-Mangostin
| Method | Carrier/System | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | ~0.2 | 2743 | ~13715 |
| Nanotechnology | Chitosan-oleic acid complex | ~0.2 | 160 | ~800 |
| Cyclodextrin Complexation | 2,6-dimethyl-β-cyclodextrin | ~0.4 (1 µM) | ~42.4 (104 µM) | ~106 |
This table is provided for reference to demonstrate the potential of different solubility enhancement techniques for prenylated xanthones.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method is suitable for heat-sensitive compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, which is then evaporated.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the carrier (e.g., PVP K30) in a chosen ratio (e.g., 1:5 drug to carrier by weight). Dissolve both components in a minimal amount of a common volatile solvent like methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the inner surface of the flask.
-
Drying: Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size. Store the final product in a desiccator to protect it from moisture.
Protocol 2: Cyclodextrin Inclusion Complexation via the Co-precipitation Method
This technique is effective for compounds that are not soluble in water and relies on the formation of a crystalline complex.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Guest Solution: Dissolve a specific amount of this compound in a minimal volume of an organic solvent (e.g., ethanol).
-
Host Solution: In a separate beaker, dissolve the chosen cyclodextrin (e.g., β-CD) in deionized water with stirring. A 1:1 molar ratio of the drug to cyclodextrin is a common starting point.
-
Complex Formation: While stirring the cyclodextrin solution, slowly add the drug solution dropwise. Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature or a slightly elevated temperature.
-
Precipitation and Recovery: Cool the solution (e.g., in an ice bath) to induce the precipitation of the inclusion complex. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water or the organic solvent used for the drug to remove any uncomplexed material. Dry the final product in a vacuum oven at a suitable temperature.
Protocol 3: Preparation of Nanoparticles by the Antisolvent Precipitation Method
This "bottom-up" approach involves dissolving the drug in a solvent and then introducing this solution into an antisolvent to induce precipitation of nanoparticles.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An antisolvent (typically deionized water)
-
A stabilizer (e.g., Tween® 80, Poloxamer 188, or PVP)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent to create the organic phase.
-
Aqueous Phase Preparation: Dissolve a stabilizer in the antisolvent (water) to prepare the aqueous phase.
-
Precipitation: Under vigorous stirring or sonication, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles. A syringe pump can be used for a controlled and reproducible addition rate.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, typically by stirring at room temperature under a fume hood or by using a rotary evaporator at low pressure.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index, and zeta potential to ensure stability.
Mandatory Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
"Troubleshooting low yields in the synthesis of 1,3,5-Trihydroxy-4-prenylxanthone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,3,5-Trihydroxy-4-prenylxanthone.
Troubleshooting Guides
Low yields in the synthesis of this compound often stem from a lack of regioselectivity in the prenylation step, leading to the formation of undesired isomers and other side products. The following guide addresses common issues and provides systematic troubleshooting strategies.
Problem 1: Low Yield of the Desired 4-Prenyl Isomer and Formation of Multiple Products
Possible Causes:
-
Lack of Regioselectivity: The electron-rich nature of the 1,3,5-trihydroxyxanthone core allows for prenylation at multiple sites, primarily at the C-2 and C-4 positions. The C-2 position is often kinetically favored, leading to the formation of the undesired 1,3,5-trihydroxy-2-prenylxanthone as a major byproduct.
-
O-Prenylation: The hydroxyl groups can also be prenylated, forming O-prenyl ethers, which may not efficiently rearrange to the desired C-prenylated product under the reaction conditions.
-
Multiple Prenylations: Under forcing conditions, di- or even tri-prenylated xanthones can be formed, further reducing the yield of the desired mono-prenylated product.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and prenylating agent can significantly influence the regioselectivity and overall yield.
Troubleshooting Steps:
-
Confirm the Identity of Byproducts:
-
Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major components of the reaction mixture.
-
Compare the spectral data with known data for potential isomers like 1,3,5-trihydroxy-2-prenylxanthone.[1]
-
-
Optimize Reaction Conditions for Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent can influence which hydroxyl group is deprotonated and the subsequent C-alkylation versus O-alkylation. A study on the C-prenylation of 1,3-dihydroxyxanthone used potassium hydroxide (KOH) in distilled water.[1] Experiment with different base/solvent combinations, moving from polar protic to polar aprotic and nonpolar solvents.
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable C-4 isomer over the kinetically favored C-2 isomer.
-
Prenylating Agent: While prenyl bromide is commonly used, other prenylating agents like 2-methyl-3-buten-2-ol in the presence of a Lewis acid could offer different selectivity.
-
Lewis Acid Catalysis: The use of Lewis acids such as BF₃·OEt₂, AlCl₃, or Sc(OTf)₃ can promote C-alkylation over O-alkylation and may influence the regioselectivity of the prenylation.
-
-
Consider a Claisen Rearrangement Strategy:
-
This two-step approach involves initial O-prenylation followed by a thermally or Lewis acid-catalyzed[2][2]-sigmatropic rearrangement to the C-prenylated product. This can offer better regioselectivity.
-
Synthesize the 3-O-prenyl-1,5-dihydroxyxanthone precursor and then subject it to thermal or Lewis acid-catalyzed rearrangement to favor the formation of the 4-prenyl product.
-
Problem 2: Incomplete Reaction or Low Conversion of Starting Material
Possible Causes:
-
Insufficient Reagent Activity: The prenylating agent may have degraded, or the base may not be strong enough to deprotonate the hydroxyxanthone effectively.
-
Poor Solubility: The 1,3,5-trihydroxyxanthone starting material may have limited solubility in the chosen reaction solvent, leading to a slow or incomplete reaction.
-
Short Reaction Time: The reaction may require a longer time to reach completion.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified reagents. The activity of prenyl bromide can be checked by standard analytical methods.
-
Improve Solubility: Experiment with different solvent systems or co-solvents to ensure adequate solubility of the starting material.
-
Increase Reaction Time and Monitor Progress: Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal reaction time. A study on a similar prenylation took 24 hours.[1]
Problem 3: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Polarity of Isomers: The desired 4-prenyl isomer and the major byproduct, the 2-prenyl isomer, often have very similar polarities, making their separation by conventional column chromatography challenging.
-
Presence of Multiple Byproducts: The presence of O-prenylated intermediates and di-prenylated products further complicates the purification process.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Experiment with different solvent systems for column chromatography, using shallow gradients to improve separation.
-
Consider using different stationary phases, such as alumina or specially treated silica gel.
-
-
Utilize Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution and yield pure product.
-
Consider Derivatization: In some cases, derivatizing the mixture (e.g., by methylation or acetylation of the remaining free hydroxyl groups) can alter the polarity of the components, facilitating separation. The protecting groups can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the regioisomeric 1,3,5-trihydroxy-2-prenylxanthone. This is because the C-2 position is also activated for electrophilic substitution. In a study on the prenylation of 1,3-dihydroxyxanthone, the C-2 prenylated product was formed with a yield of 43.09%.[1]
Q2: How can I favor the formation of the 4-prenyl isomer over the 2-prenyl isomer?
A2: Achieving high regioselectivity for the C-4 position is challenging. Here are some strategies:
-
Steric Hindrance: The hydroxyl group at C-5 can provide some steric hindrance that may disfavor substitution at C-4 compared to C-2. Conversely, chelation of the C-1 hydroxyl and the ketone may direct to C-2. Careful selection of reagents and conditions is necessary.
-
Claisen Rearrangement: A directed synthesis via an O-prenylated intermediate can offer better control. O-prenylation at the 3-hydroxyl group followed by a Claisen rearrangement is a plausible route to the 4-prenyl product.
-
Enzymatic Synthesis: While not a classical organic synthesis approach, enzymatic methods using prenyltransferases can offer high regioselectivity.[3]
Q3: What are typical yields for the synthesis of prenylated xanthones?
A3: Yields can vary significantly depending on the specific xanthone and the synthetic method employed. For example, the synthesis of 1,3-dihydroxy-2-prenylxanthone was reported with a yield of 43.09%.[1] The coupling of 1,3,7-trihydroxyxanthone with prenal has been reported to yield osajaxanthone (a prenylated xanthone) in 75% yield under specific conditions.[4]
Q4: Can I use microwave-assisted synthesis for this reaction?
A4: Microwave-assisted organic synthesis can be a powerful tool to accelerate reactions and potentially improve yields. It has been successfully used for the synthesis of other prenylated xanthones and is worth exploring for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Reported Yields for Related Prenylated Xanthone Syntheses
| Product | Starting Material | Method | Yield (%) | Reference |
| 1,3-Dihydroxy-2-prenylxanthone | 1,3-Dihydroxyxanthone | C-prenylation with prenyl bromide/KOH | 43.09 | [1] |
| Osajaxanthone | 1,3,7-Trihydroxyxanthone | Coupling with prenal/Ca(OH)₂ | 75 | [4] |
| Nigrolineaxanthone F | 1,3,7-Trihydroxyxanthone | Thermal coupling with prenal | 98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for C-Prenylation of a Hydroxyxanthone (Adapted from a similar synthesis)[1]
-
Dissolution of Starting Material: Dissolve 1,3,5-trihydroxyxanthone (1 equivalent) in a suitable solvent (e.g., distilled water, acetone, or DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a base such as potassium hydroxide (KOH) (1.5-2 equivalents) to the solution and stir for 10-30 minutes at room temperature to form the phenoxide.
-
Addition of Prenylating Agent: Slowly add prenyl bromide (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: General Procedure for Claisen Rearrangement of an O-Prenylxanthone
-
Synthesis of O-Prenyl Ether: Synthesize the 3-O-prenyl-1,5-dihydroxyxanthone precursor by reacting 1,3,5-trihydroxyxanthone with prenyl bromide under basic conditions, carefully controlling the stoichiometry to favor mono-O-prenylation.
-
Thermal Rearrangement: Dissolve the purified O-prenyl ether in a high-boiling solvent (e.g., N,N-diethylaniline or o-dichlorobenzene) and heat to reflux for several hours. Monitor the rearrangement by TLC.
-
Lewis Acid-Catalyzed Rearrangement: Alternatively, dissolve the O-prenyl ether in a suitable solvent (e.g., dichloromethane or toluene) and add a Lewis acid (e.g., BF₃·OEt₂) at a low temperature (e.g., 0 °C or -78 °C). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting C-prenylated xanthone by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Synthetic routes to 4-prenylxanthone.
References
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific Prenylation of Hydroxyxanthones by a Plant Flavonoid Prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 1,3,7-trihydroxyxanthone and its regioselective coupling reactions with prenal: simple and efficient access to osajaxanthone and nigrolineaxanthone F - PubMed [pubmed.ncbi.nlm.nih.gov]
"Addressing matrix effects in the LC-MS/MS analysis of 1,3,5-Trihydroxy-4-prenylxanthone"
Welcome to the technical support center for the LC-MS/MS analysis of 1,3,5-Trihydroxy-4-prenylxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the analysis of this compound, components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Phenolic compounds like xanthones can be particularly susceptible to these effects.[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of the analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solvent.[1][2] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.
Q3: What are the most common sources of matrix effects in biological samples?
A3: Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[6] For plant extracts, pigments, sugars, and other phenolic compounds can be major contributors.[4] The presence of these components can alter the physical properties of the ESI droplets, such as viscosity and surface tension, thereby affecting the ionization of the target analyte.[5]
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more complex and occurs in the liquid phase.[3] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce these effects.
Troubleshooting Guides
Below are common issues encountered during the LC-MS/MS analysis of this compound, along with recommended troubleshooting steps.
Issue 1: Poor Signal Response or Inconsistent Results
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows with significant ion suppression.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the elution of this compound from the regions of ion suppression.
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Options include:
-
Solid-Phase Extraction (SPE): Use a sorbent that selectively retains the analyte while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analyte.
-
Protein Precipitation (PPT): While simple, this method may not be sufficient for removing all interfering components. Consider combining it with another technique.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the analyte signal to below the limit of quantification.[1]
Issue 2: High Signal Variability Between Samples
Possible Cause: Inconsistent matrix effects across different sample lots or individuals.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate normalization of the signal.[2]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[7]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is a powerful technique for correcting matrix effects on a per-sample basis but is more labor-intensive.[2]
Quantitative Data on Matrix Effects for Structurally Similar Compounds
| Analyte Class | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Flavonoids | Human Plasma | Protein Precipitation | -30 to +15 | Fictional |
| Phenolic Acids | Rat Urine | Dilute-and-Shoot | -50 to -20 | Fictional |
| Xanthones | Plant Extract | Solid-Phase Extraction | -15 to +5 | Fictional |
| Catechins | Human Saliva | Liquid-Liquid Extraction | -25 to -10 | Fictional |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. "Fictional" references are used for illustrative purposes due to the lack of specific literature data for this exact compound.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample (Set A): Spike the blank matrix extract with a known concentration of this compound.
-
Prepare Neat Solution (Set B): Prepare a solution of this compound in the mobile phase at the same concentration as in Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF): MF (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Mix 100 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for sample preparation and matrix effect evaluation.
Caption: Logical flow for troubleshooting poor signal in LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Bioavailability of Orally Administered 1,3,5-Trihydroxy-4-prenylxanthone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to enhancing the oral bioavailability of 1,3,5-Trihydroxy-4-prenylxanthone.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a naturally occurring xanthone derivative with demonstrated anti-inflammatory and phosphodiesterase type 5 (PDE5) inhibitory activities[1]. Like many other xanthones, it is a poorly water-soluble compound, which significantly limits its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream after oral administration. This poor solubility is a primary contributor to its low oral bioavailability, potentially hindering its therapeutic efficacy[2][3].
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Several innovative formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, thereby enhancing its dissolution rate[2][3].
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can improve its solubility and dissolution[4].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs[2][5][6].
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound[7].
Q3: What are the key in vitro models to assess the enhanced bioavailability of this compound formulations?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption[8][9][10][11]. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can be used to determine the apparent permeability coefficient (Papp) of the compound in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions[9][11].
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting key signaling pathways. It suppresses the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors for the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS)[1].
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading in nanoemulsion. | Poor solubility of the compound in the selected oil phase. | Screen various oils and lipids for higher solubilizing capacity for this compound. Consider using a co-solvent in the formulation[5]. |
| Physical instability of the formulation (e.g., crystallization, particle aggregation). | The amorphous drug in a solid dispersion may recrystallize over time. Nanoparticles may aggregate due to insufficient surface stabilization. | Optimize the polymer type and drug-to-polymer ratio in solid dispersions to maintain the amorphous state. For nanoparticles, select appropriate stabilizers and optimize their concentration[12][13]. |
| Inconsistent results in Caco-2 permeability assays. | Variation in Caco-2 cell monolayer integrity. Cytotoxicity of the formulation at the tested concentrations. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your formulation for the Caco-2 cells[10]. |
| Low recovery of the compound during in vivo pharmacokinetic studies. | Extensive first-pass metabolism in the liver and gut wall. | Consider co-administration with bioenhancers that inhibit metabolic enzymes. Lipid-based formulations can also promote lymphatic transport, partially bypassing first-pass metabolism[14][15]. |
| Difficulty in scaling up the nanoparticle formulation. | The laboratory-scale preparation method is not suitable for large-scale production. Batch-to-batch variability. | Select a scalable preparation method from the outset, such as high-pressure homogenization or microfluidization. Thoroughly characterize the critical process parameters to ensure reproducibility[13][16]. |
III. Data Presentation
The following table summarizes hypothetical pharmacokinetic data for this compound, illustrating the potential improvements with bioavailability enhancement strategies. This data is representative of poorly soluble xanthones and serves for comparative purposes.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Unformulated) | 50 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| Micronized Suspension | 50 | 150 ± 35 | 1.5 ± 0.5 | 800 ± 150 | 320 |
| Solid Dispersion | 50 | 450 ± 90 | 1.0 ± 0.3 | 2500 ± 450 | 1000 |
| Nanoemulsion | 50 | 800 ± 150 | 0.5 ± 0.2 | 5000 ± 900 | 2000 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
IV. Experimental Protocols
A. Preparation of this compound Loaded Nanoemulsion
This protocol describes the preparation of a nanoemulsion using a low-energy emulsification method[17].
Materials:
-
This compound
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Polyoxyethylenated castor oil, EL-40)
-
Co-surfactant (e.g., Ethanol)
-
Deionized water
Procedure:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the nanoemulsion region. This is done by titrating a mixture of the oil, surfactant, and co-surfactant with water.
-
Nanoemulsion Formulation: a. Dissolve the accurately weighed this compound in the selected oil phase. b. Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form a homogenous organic phase. c. Slowly add the aqueous phase (deionized water) to the organic phase under constant stirring until a clear and transparent nanoemulsion is formed.
-
Characterization: a. Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. Morphology: Observe the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM). c. Drug Content: Quantify the amount of this compound in the nanoemulsion using a validated analytical method like UPLC-MS/MS.
B. In Vitro Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing intestinal drug permeability[8][9][10][11].
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation and control solution
-
Analytical standards
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density. Allow the cells to grow and differentiate for 21-25 days, forming a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess active efflux. Add the test formulation to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
C. Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol outlines a general procedure for the quantification of the target compound in biological samples[18][19][20].
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile or other suitable protein precipitation solvent
-
Formic acid or ammonium acetate for mobile phase preparation
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of rat plasma, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the hydroxyl groups.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
V. Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Inhibition of NF-κB and AP-1 signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Current Advances in Nanotechnology-Mediated Delivery of Herbal and Plant-Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcog.com [phcog.com]
Technical Support Center: Overcoming Resistance to 1,3,5-Trihydroxy-4-prenylxanthone in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trihydroxy-4-prenylxanthone and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a naturally occurring xanthone derivative with demonstrated anticancer properties. Its mechanisms of action include the induction of apoptosis, inhibition of protein kinases, and modulation of signaling pathways involved in inflammation and cell survival.[1] Specifically, it has been shown to inhibit the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5).[2] It can also suppress the activation of NF-κB and AP-1 transcription factors, which are crucial for the expression of genes involved in inflammation, cell proliferation, and survival.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound, while not extensively documented for this specific compound, can be inferred from its mechanisms of action and general principles of drug resistance in cancer cells. Potential mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.[1][3]
-
Alterations in apoptotic pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to apoptosis induction.[4][5][6]
-
Changes in target signaling pathways: Constitutive activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the drug's effects.[6][7] Alterations in the NF-κB signaling pathway can also contribute to resistance.
-
Alternative splicing: Alternative splicing of genes related to drug transport or apoptosis can produce protein variants that are less sensitive to the drug or that promote survival.[8][9]
Q3: How can I confirm that my cell line has developed resistance?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the treated cell line compared to the parental, sensitive cell line. An increase of 3 to 10-fold or higher is generally considered indicative of resistance. This is determined using a cell viability assay, such as the MTT assay.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible IC50 Values in MTT Assay
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High cell density can lead to contact inhibition and altered drug sensitivity.[12] |
| MTT Incubation Time | Standardize the MTT incubation time (typically 2-4 hours). Over-incubation can lead to formazan crystal formation in the medium, causing inaccurate readings.[13] |
| Incomplete Formazan Solubilization | Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization. Incomplete solubilization is a common source of variability.[14] |
| Drug Dilution Errors | Prepare fresh serial dilutions of the drug for each experiment. Use precise pipetting techniques to avoid errors in concentration.[15] |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect cell metabolism and MTT reduction. |
Problem 2: No significant induction of apoptosis observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Resistant Cell Phenotype | Your cells may have acquired resistance by upregulating anti-apoptotic proteins.[16] Analyze the expression of key apoptosis regulators like Bcl-2, Bax, and cleaved caspases by Western blot.[17] |
| Failed Apoptosis Execution | In some cases, apoptotic pathways may be initiated but not fully executed, a phenomenon known as "failed apoptosis."[18] This can lead to a more aggressive cancer phenotype. Assess for markers of both early (Annexin V) and late-stage apoptosis (DNA fragmentation). |
| Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. Flow cytometry with Annexin V and a viability dye is a highly quantitative method.[1][19] |
Data Presentation
The following table illustrates how to present IC50 data for sensitive and resistant cell lines. Researchers should populate this table with their own experimental data.
| Cell Line | Treatment | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental Cell Line | This compound | e.g., 5.2 ± 0.8 | 1.0 |
| Resistant Subclone 1 | This compound | e.g., 28.7 ± 3.1 | 5.5 |
| Resistant Subclone 2 | This compound | e.g., 51.4 ± 4.5 | 9.9 |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess cell viability and determine the IC50 value of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Treat cells with a range of concentrations of this compound and incubate for 24-72 hours. Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12]
Western Blot for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL detection system.[20]
P-glycoprotein (P-gp) Activity Assay
This assay measures the efflux pump activity of P-gp, a common mechanism of multidrug resistance.
Materials:
-
P-gp-overexpressing and parental cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (a P-gp inhibitor)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Incubate cells with Rhodamine 123 in the presence or absence of Verapamil for 30-60 minutes at 37°C.[21]
-
Wash the cells with cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
Reduced intracellular fluorescence in the absence of the inhibitor, which is restored in its presence, indicates P-gp activity.
Visualizations
Caption: A logical workflow for troubleshooting resistance.
Caption: Simplified intrinsic apoptosis pathway and points of resistance.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. P-gp Substrate Identification | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. reddit.com [reddit.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Sometimes even apoptosis fails: implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Comparative study of the anti-inflammatory effects of 1,3,5-Trihydroxy-4-prenylxanthone and other natural xanthones"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of 1,3,5-Trihydroxy-4-prenylxanthone and other prominent natural xanthones. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potency of various xanthones has been predominantly evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for NO inhibition by several natural xanthones.
| Xanthone Derivative | Source Organism | IC50 for NO Inhibition (µM) | Reference |
| This compound | Cudrania cochinchinensis | Data on specific IC50 for NO inhibition is limited in comparative studies. However, it has been shown to repress LPS-induced NO production and iNOS expression.[1] | MedChemExpress |
| α-Mangostin | Garcinia mangostana | 12.4 | [2] |
| γ-Mangostin | Garcinia mangostana | 10.1 | [2] |
| Gerontoxanthone I | Garcinia delpyana | 14.5 | |
| Delpyxanthone A | Garcinia delpyana | 28.2 | |
| Cratocochinone A | Cratoxylum cochinchinense | <18.36 | [3] |
| Cratocochinone B | Cratoxylum cochinchinense | <18.36 | [3] |
| Cratocochinone C | Cratoxylum cochinchinense | <18.36 | [3] |
| Cratocochinone D | Cratoxylum cochinchinense | <18.36 | [3] |
Mechanisms of Anti-Inflammatory Action
Natural xanthones exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
This compound has been shown to inhibit LPS-induced iNOS expression by interfering with the posttranslational modification of IRAK-1. This action blocks the TAK1-mediated activation of IKK and MAPKs signal transduction, ultimately down-regulating the activation of NF-κB and AP-1.[1]
α-Mangostin and γ-Mangostin have been extensively studied and are known to:
-
Inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[2]
-
Modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.
Signaling Pathways
The anti-inflammatory effects of many natural xanthones, including this compound, are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General overview of MAPK signaling pathway inhibition by natural xanthones.
Experimental Protocols
Determination of Nitric Oxide (NO) Production
This protocol is widely used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test xanthones. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the effect of xanthones on the protein expression levels of key inflammatory enzymes.
-
Cell Lysis: After treatment with xanthones and/or LPS, RAW 264.7 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory effects of natural xanthones.
Caption: A typical workflow for the discovery of anti-inflammatory xanthones.
Conclusion
Natural xanthones, including this compound, α-mangostin, and γ-mangostin, represent a promising class of compounds with significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways such as NF-κB and MAPK, and to inhibit the production of pro-inflammatory mediators, underscores their potential for the development of novel therapeutic agents for inflammatory diseases. This guide provides a comparative overview to aid researchers in this field. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. This compound represses lipopolysaccharide-induced iNOS expression via impeding posttranslational modification of IRAK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones with Potential Anti-Inflammatory and Anti-HIV Effects from the Stems and Leaves of Cratoxylum cochinchinense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunoassay and Chromatographic Methods for the Quantification of 1,3,5-Trihydroxy-4-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an immunoassay-based approach and traditional chromatographic techniques for the quantitative analysis of 1,3,5-Trihydroxy-4-prenylxanthone, a bioactive prenylated xanthone of significant interest in drug discovery. This document outlines the performance characteristics, experimental protocols, and underlying principles of these analytical methods to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction
This compound and its analogs are a class of naturally occurring compounds that have garnered considerable attention for their diverse pharmacological activities. Accurate and reliable quantification of these molecules in various matrices is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro bioassays. While immunoassays offer the potential for high-throughput screening, chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS) are considered the gold standard for their accuracy and specificity. This guide presents a comparative assessment of these methodologies.
Performance Comparison
The selection of an analytical method is often a trade-off between speed, sensitivity, specificity, and cost. The following table summarizes the key performance metrics for a representative immunoassay for a structurally related xanthone, mangiferin, and typical performance data for HPLC-UV and LC-MS/MS methods for the analysis of prenylated xanthones like α-mangostin.
Table 1: Performance Comparison of Analytical Methods for Xanthone Quantification
| Parameter | Immunoassay (Representative - Mangiferin) | HPLC-UV (α-mangostin) | LC-MS/MS (Prenylated Xanthones) |
| Principle | Competitive binding of antibody to antigen | Separation based on polarity, UV absorbance detection | Separation based on polarity, mass-to-charge ratio detection |
| Limit of Detection (LOD) | ~0.04 µg/mL | 0.06 µg/mL[1] | 0.02 - 0.04 mg/kg |
| Limit of Quantification (LOQ) | 0.12 µg/mL | 0.17 µg/mL[1] | 0.05 - 0.13 mg/kg |
| Linear Range | 0.12 - 31.25 µg/mL | 10 - 200 µg/mL[1] | 2.5 - 3000 ng/mL |
| Precision (%RSD) | < 15% | < 2%[1] | < 10.8% |
| Accuracy (% Recovery) | 97.8 - 103.7% | 95.0 - 105.1%[1] | 90.1 - 111.1% |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Specificity | Dependent on antibody cross-reactivity | High | Very High |
| Cost per Sample | Low | Medium | High |
| Instrumentation | Plate Reader | HPLC system with UV detector | LC system with tandem mass spectrometer |
Cross-Reactivity Assessment of the Immunoassay
A critical aspect of any immunoassay is its specificity, which is determined by the cross-reactivity of the antibody with structurally related compounds. Since no specific immunoassay for this compound is commercially available, we present representative cross-reactivity data from a developed ELISA for mangiferin, another xanthone. This data illustrates the typical selectivity profile of such an assay. The cross-reactivity is calculated as: (IC50 of target analyte / IC50 of competing compound) x 100%.
Table 2: Representative Cross-Reactivity of a Xanthone Immunoassay (Mangiferin ELISA)
| Compound | Structure | IC50 (µg/mL) | Cross-Reactivity (%) |
| Mangiferin | Target Analyte | 1.25 | 100 |
| Isomangiferin | Structural Isomer | 2.5 | 50 |
| Norathyriol | Xanthone Precursor | > 100 | < 1.25 |
| Gentisein | Simple Xanthone | > 100 | < 1.25 |
| Quercetin | Flavonoid | > 200 | < 0.63 |
Note: This data is representative and the actual cross-reactivity for an immunoassay specific to this compound would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the key experimental protocols for the development of a competitive immunoassay and for the analysis by HPLC-UV and LC-MS/MS.
Immunoassay Development: Synthesis of a Prenylated Xanthone-Protein Conjugate
The development of an antibody-based assay for a small molecule like this compound requires its conjugation to a carrier protein to make it immunogenic.
Objective: To synthesize an immunogen by conjugating a derivative of this compound to Bovine Serum Albumin (BSA).
Materials:
-
This compound derivative with a carboxyl group linker
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of the Xanthone Derivative:
-
Dissolve the carboxylated xanthone derivative (10 mg) and NHS (5 mg) in 1 mL of anhydrous DMF.
-
Add DCC or EDC (10 mg) to the solution and stir at room temperature for 4 hours to form the NHS-ester.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Conjugation to BSA:
-
Dissolve BSA (20 mg) in 2 mL of PBS (pH 7.4).
-
Slowly add the activated xanthone-NHS ester solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several changes of buffer to remove unreacted xanthone and coupling reagents.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Characterize the conjugate by UV-Vis spectroscopy to confirm the incorporation of the xanthone hapten.
-
Caption: Workflow for the synthesis of a xanthone-protein immunogen.
Competitive ELISA Protocol
This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of a small molecule like this compound.
Materials:
-
Microtiter plates (96-well, high binding)
-
Coating antigen (Xanthone-protein conjugate, e.g., Xanthone-OVA)
-
Primary antibody (anti-Xanthone)
-
Standard (this compound)
-
Samples containing the analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-anti-rabbit IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of coating antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate 50 µL of standard or sample with 50 µL of the primary antibody for 30 minutes.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Add 50 µL of stop solution and read the absorbance at 450 nm.
Caption: Workflow for a competitive ELISA.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV-Vis detector
Chromatographic Conditions (for α-mangostin):
-
Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.[1]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol).
-
Centrifuge to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter before injection.
LC-MS/MS Analysis
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column.
Chromatographic and MS Conditions (Representative):
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the target analyte and an internal standard.
Sample Preparation (for plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Signaling Pathways and Logical Relationships
The underlying principle of a competitive immunoassay is the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites. This inverse relationship between analyte concentration and signal is a key characteristic of this assay format.
Caption: Principle of a competitive immunoassay.
Conclusion
The choice between an immunoassay and chromatographic methods for the quantification of this compound depends on the specific requirements of the study.
-
Immunoassays are well-suited for high-throughput screening of a large number of samples where high precision and absolute specificity are not the primary requirements. Their lower cost and speed make them attractive for initial screening and routine quality control.
-
HPLC-UV offers a good balance of specificity, sensitivity, and cost for routine quantitative analysis. It is a robust and reliable technique widely available in analytical laboratories.
-
LC-MS/MS provides the highest level of sensitivity and specificity, making it the method of choice for bioanalytical studies requiring the quantification of low concentrations of the analyte in complex biological matrices like plasma.
Researchers should carefully consider the trade-offs in performance, cost, and throughput when selecting the most appropriate analytical method for their studies on this compound and other related prenylated xanthones.
References
Validation Framework: An In Vitro Model to Predict the In Vivo Anti-inflammatory Efficacy of 1,3,5-Trihydroxy-4-prenylxanthone
This guide provides a comprehensive framework for validating the use of an in vitro lipopolysaccharide (LPS)-stimulated macrophage model to predict the in vivo anti-inflammatory efficacy of 1,3,5-Trihydroxy-4-prenylxanthone. It compares the compound's known in vitro activities with those of other relevant xanthones and outlines the necessary experimental protocols and data required for successful in vitro-in vivo extrapolation (IVIVE). This document is intended for researchers, scientists, and drug development professionals working on novel anti-inflammatory agents.
Data Presentation: In Vitro Activity Profile
This compound has demonstrated significant anti-inflammatory and enzyme-inhibiting properties in various in vitro assays. The quantitative data from these studies are summarized below, providing a baseline for predicting its in vivo potential. For comparison, data for α-Mangostin, a structurally related and extensively studied xanthone, is included.
Table 1: Comparative In Vitro Bioactivity of Xanthones
| Compound | Assay/Target | Model System | Endpoint | Result | Citation |
| This compound | Anti-inflammatory | LPS-induced RAW264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [1][2] |
| PDE5 Inhibition | Enzyme Assay | IC50 | 3.0 µM | [1] | |
| Na+/H+ Exchange System | Cell-based Assay | Minimum Inhibitory Concentration | 10 µg/mL | [1] | |
| α-Mangostin (Comparator) | Anti-inflammatory | LPS-induced RAW264.7 Macrophages | COX-2 Inhibition | Potential COX-2 inhibitor | [3] |
| Antiviral | Chikungunya Virus (CHIKV) Infected Vero E6 Cells | Viral Infectivity | Complete inhibition at 8 µM | [4] | |
| Anticancer | MDA-MB-231 Breast Cancer Cells | Cytotoxicity | IC50 of 8.06 μM for similar derivatives | [5] |
Signaling Pathway and Experimental Workflow
To validate the in vitro model, it is crucial to understand both the molecular mechanism of the drug and the workflow of the proposed in vivo experiment.
In Vitro Mechanism of Action: In vitro studies reveal that this compound exerts its anti-inflammatory effects by targeting key nodes in the toll-like receptor 4 (TLR4) signaling pathway. It interferes with the post-translational modification of IRAK-1, an essential upstream kinase.[2] This action blocks the subsequent activation of TAK1, which in turn prevents the phosphorylation of IKK and MAPKs (JNK/ERK).[2] Ultimately, this leads to the suppression of NF-κB and AP-1 activation, two critical transcription factors responsible for expressing the pro-inflammatory enzyme, inducible nitric oxide synthase (iNOS).[1][2]
Proposed In Vivo Validation Workflow: A standard and reliable method for assessing in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[6][7] This model allows for the direct measurement of the inflammatory response and the efficacy of a test compound in mitigating it. The workflow ensures systematic evaluation from compound administration to biochemical analysis.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
A. In Vitro: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-30 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours. A vehicle control group (no LPS, no compound) and an LPS-only group should be included.
-
NO Measurement: Collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Quantification: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only control.
B. In Vitro: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment and LPS stimulation as described above, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-JNK, anti-iNOS, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify protein expression levels relative to a loading control (e.g., β-actin).
C. In Vivo: Carrageenan-Induced Paw Edema Assay
-
Animals: Use male Wistar rats or CD1 mice (e.g., 180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration: Randomly divide animals into groups (n=6). Administer this compound at different doses (e.g., 10, 30, 100 mg/kg), a positive control (e.g., Indomethacin, 10 mg/kg), or vehicle control (e.g., 0.5% CMC) orally, 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals. Collect paw tissue to measure levels of inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO) activity to further quantify inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound represses lipopolysaccharide-induced iNOS expression via impeding posttranslational modification of IRAK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies reveal α-Mangostin, a xanthonoid from Garcinia mangostana, as a promising natural antiviral compound against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 7. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 1,3,5-Trihydroxy-4-prenylxanthone on Cancerous vs. Non-cancerous Cell Lines: A Research Guide
This guide provides an objective comparison of the potential cytotoxic performance of 1,3,5-Trihydroxy-4-prenylxanthone, supported by established experimental protocols and illustrative data. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency.
A crucial metric for evaluating the potential of a chemotherapeutic agent is the Selectivity Index (SI). It is calculated as the ratio of the IC50 value for a non-cancerous cell line to that of a cancerous cell line. A higher SI value suggests greater selectivity of the compound for cancer cells, a desirable characteristic for minimizing side effects.[1][2]
Formula for Selectivity Index (SI): SI = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)
Table 1: Hypothetical Comparative Cytotoxicity of this compound
| Cell Line Type | Cell Line | Compound | IC50 (µM) | Selectivity Index (SI) |
| Cancerous | HepG2 (Human Liver Carcinoma) | 1,3,5-Trihydroxyxanthone* | 15.8[3] | - |
| Non-cancerous | Vero (Kidney epithelial cells) | This compound | > 50 (Hypothetical) | > 3.16 |
Note: This IC50 value is for the parent compound, 1,3,5-trihydroxyxanthone. The prenyl group in this compound is expected to influence its cytotoxic activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity and mechanism of action of this compound.
Cell Culture
Human cancer cell lines (e.g., HepG2, A549, MCF-7) and non-cancerous cell lines (e.g., Vero, MRC-5) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Mandatory Visualization
Signaling Pathways
While the direct anticancer signaling pathways of this compound are not well-elucidated, its known inhibitory effect on phosphodiesterase type 5 (PDE5) and its anti-inflammatory actions provide clues to its potential mechanisms.[4] The following diagram illustrates a potential signaling pathway that could be investigated.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 1,3,5-Trihydroxy-4-prenylxanthone and Tadalafil as Potential PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring xanthone, 1,3,5-Trihydroxy-4-prenylxanthone, and the established synthetic drug, tadalafil, in the context of their potential interaction with the active site of phosphodiesterase type 5 (PDE5). While direct comparative docking studies are not yet available in published literature, this document synthesizes existing data on their individual inhibitory activities and provides a standardized experimental framework for future in-silico assessments.
Performance and Binding Affinity Comparison
Understanding the binding affinity of small molecules to the active site of a target protein is a cornerstone of drug discovery. In the case of PDE5 inhibitors, a lower docking score generally indicates a more favorable binding interaction.
While a head-to-head docking score for this compound against tadalafil is not documented, its potential as a PDE5 inhibitor has been established. It has been identified as a phosphodiesterase type 5 (PDE5) inhibitor with an IC50 value of 3.0 μM[1]. Tadalafil, a potent and selective PDE5 inhibitor, has been the subject of numerous molecular docking studies, with reported binding free energies such as -41.12 kcal/mol when interacting with PDE5[2][3][4]. It is important to note that docking scores can vary based on the specific software and parameters used. For a direct and meaningful comparison, both compounds would need to be evaluated under identical computational conditions.
| Compound | Reported IC50 (PDE5) | Reported Binding Affinity (kcal/mol) |
| This compound | 3.0 μM[1] | Data not available |
| Tadalafil | ~5 nM[2][3] | -41.12[2][3][4] |
The PDE5 Signaling Pathway and Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6][7] The inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[7] This mechanism is the foundation for the therapeutic effects of drugs like tadalafil in conditions such as erectile dysfunction and pulmonary hypertension.[8][9][10][11]
Experimental Protocols for Molecular Docking
To conduct a robust comparative analysis of this compound and tadalafil, a standardized molecular docking protocol is essential. The following outlines a typical workflow:
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of human PDE5A is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Structure Preparation: The 3D structures of this compound and tadalafil are generated and optimized for their geometry and energy.
2. Molecular Docking Simulation:
-
Binding Site Definition: The active site of PDE5 is defined, typically based on the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this site to encompass the binding pocket.
-
Docking Algorithm: A molecular docking program such as AutoDock Vina or GOLD is utilized to predict the binding poses of the ligands within the PDE5 active site.[12][13][14] These programs employ scoring functions to estimate the binding affinity for each pose.
-
Pose Selection: The docking poses with the lowest binding energy (most favorable) are selected for further analysis.
3. Analysis and Validation:
-
Interaction Analysis: The selected poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the PDE5 active site.
-
Comparative Analysis: The docking scores and binding modes of this compound and tadalafil are compared to assess their relative binding affinities and interaction patterns.
-
Re-docking Validation: To validate the docking protocol, the co-crystallized ligand can be extracted and re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable docking procedure.
Conclusion
While this compound shows promise as a natural PDE5 inhibitor, further computational and experimental studies are required to fully elucidate its binding mechanism and potency relative to established drugs like tadalafil. The provided experimental framework offers a standardized approach for researchers to conduct such comparative analyses, which will be crucial in the evaluation of this and other novel compounds for their potential in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 11. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
"Assessing the selectivity of 1,3,5-Trihydroxy-4-prenylxanthone for PDE5 over other phosphodiesterase isoforms"
A Comparative Guide for Researchers
This guide provides an objective assessment of the inhibitory activity of 1,3,5-Trihydroxy-4-prenylxanthone against phosphodiesterase 5 (PDE5). Due to the current lack of publicly available data on the selectivity of this specific xanthone for other phosphodiesterase (PDE) isoforms, this document focuses on its known interaction with PDE5 and presents a comparative framework using well-characterized PDE5 inhibitors. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential of natural compounds as phosphodiesterase inhibitors.
Introduction to this compound and PDE5
This compound is a natural xanthone derivative that has been identified as an inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including the regulation of blood flow. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation. This mechanism is the basis for the therapeutic effects of well-known PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.
Quantitative Data on Inhibitory Activity
Currently, the available experimental data for this compound is limited to its inhibitory concentration (IC50) against PDE5. Data on its activity against other PDE isoforms (PDE1-4, 6-11) is not present in the reviewed literature, precluding a direct assessment of its selectivity profile.
Table 1: IC50 Value of this compound against PDE5
| Compound | PDE Isoform | IC50 (µM) |
| This compound | PDE5 | 3.0 |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
To provide a context for the selectivity of PDE inhibitors, the following table presents the IC50 values for well-established, commercially available PDE5 inhibitors against a range of PDE isoforms. A higher IC50 value indicates lower potency, and the ratio of IC50 values between different isoforms is a measure of selectivity.
Table 2: Comparative Selectivity Profile of Common PDE5 Inhibitors
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) | PDE6 (µM) | PDE11 (µM) |
| Sildenafil | 0.26 | 2.5 | 1.7 | 7.4 | 0.0039 | 0.023 | 0.38 |
| Tadalafil | 11 | >10 | >10 | >10 | 0.001 | 0.1 | 0.007 |
| Vardenafil | 0.14 | 4.3 | 1.2 | >10 | 0.0002 | 0.011 | 1.8 |
Data is compiled from various sources and should be considered illustrative. Exact values may vary depending on the experimental conditions.
Experimental Protocols
The determination of the inhibitory activity of a compound against phosphodiesterase isoforms is typically conducted using an in vitro enzyme inhibition assay. A common method is the colorimetric-based assay.
General Protocol for Phosphodiesterase Inhibition Assay (Colorimetric)
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific PDE isoform.
1. Reagents and Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A1)
-
cGMP or cAMP substrate (depending on the PDE isoform)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., sildenafil for PDE5)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer. Prepare working solutions of the PDE enzyme, substrate, and 5'-nucleotidase.
-
Reaction Setup: To the wells of a 96-well microplate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the PDE enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP (for PDE5) substrate to each well.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes) to allow for the enzymatic conversion of cGMP to 5'-GMP.
-
Second Enzymatic Step: Add 5'-nucleotidase to each well. This enzyme will hydrolyze the 5'-GMP produced in the first step to guanosine and inorganic phosphate (Pi). Incubate for an additional period.
-
Color Development: Stop the reaction and quantify the amount of inorganic phosphate generated by adding a phosphate detection reagent. This reagent will form a colored complex with the free phosphate.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells (containing no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway and the role of PDE5.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for assessing the inhibitory activity of a compound against a phosphodiesterase.
A Comparative Guide to Bioassays for 1,3,5-Trihydroxy-4-prenylxanthone: Reproducibility and Robustness
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,3,5-Trihydroxy-4-prenylxanthone, selecting a reproducible and robust bioassay is paramount. This xanthone is a known inhibitor of the Na+/H+ exchange system, phosphodiesterase type 5 (PDE5), and lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This guide provides a comparative overview of the bioassays used to evaluate these activities, focusing on their experimental protocols, data presentation, and performance characteristics.
Comparison of Bioassay Performance
The selection of an appropriate bioassay depends on the specific research question, available resources, and desired throughput. The following table summarizes the key performance characteristics of the three primary bioassays for this compound.
| Parameter | Na+/H+ Exchange (NHE) Inhibition Assay | PDE5 Inhibition Assay | LPS-Induced Nitric Oxide (NO) Production Assay |
| Principle | Measures the inhibition of the exchange of extracellular Na+ for intracellular H+, often by monitoring intracellular pH (pHi) changes. | Quantifies the inhibition of the PDE5 enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP). | Measures the inhibition of NO production in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. |
| Typical Throughput | Low to medium | High | Medium to high |
| Common Detection Method | Fluorescence microscopy (e.g., using pH-sensitive dyes like BCECF) | Fluorescence polarization, colorimetry, luminescence | Colorimetric (Griess reagent) |
| Intra-Assay Precision (%CV) | Generally <15% | Generally <10%[1] | Can be variable, but typically <15% |
| Inter-Assay Precision (%CV) | Generally <20% | Generally <15%[1] | Can be variable, often <20% |
| Key Considerations | Requires specialized equipment for pHi measurements; cell loading with dyes can be variable. | Commercially available kits offer convenience and standardization; potential for interference from colored or fluorescent compounds. | Indirect measurement of NO (via nitrite); reproducibility can be affected by cell passage number and LPS source.[2][3] |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility and robustness of any bioassay. Below are representative methodologies for the key experiments.
Na+/H+ Exchange (NHE) Inhibition Assay
This protocol is based on the use of a pH-sensitive fluorescent dye to monitor NHE activity.
Materials:
-
Cell line expressing the target NHE isoform (e.g., NHE1-transfected PS120 fibroblasts)
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS), buffered to various pH values
-
Ammonium chloride (NH4Cl) for acid loading
-
This compound and control inhibitors (e.g., amiloride)
-
Fluorescence plate reader or microscope with ratio imaging capabilities
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture to confluence.
-
Load cells with BCECF-AM by incubating in HBSS containing the dye.
-
Wash cells to remove extracellular dye.
-
Induce intracellular acidification by pre-pulsing with NH4Cl followed by incubation in a Na+-free, acidic buffer.
-
Initiate the NHE activity by adding a Na+-containing buffer.
-
Monitor the change in fluorescence intensity at the isosbestic and pH-sensitive excitation wavelengths.
-
Calculate the intracellular pH based on a calibration curve.
-
To test for inhibition, pre-incubate the cells with this compound or control inhibitors before initiating NHE activity.
-
Determine the rate of pH recovery to assess NHE activity and the percentage of inhibition.
PDE5 Inhibition Assay
This protocol describes a fluorescence polarization-based assay, which is well-suited for high-throughput screening.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound and a known PDE5 inhibitor (e.g., sildenafil)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add this compound or sildenafil at various concentrations.
-
Add the PDE5 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the fluorescein-labeled cGMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the kit).
-
Measure fluorescence polarization.
-
Calculate the percentage of inhibition relative to the controls.
-
Determine the IC50 value for this compound.
LPS-Induced Nitric Oxide (NO) Production Assay
This widely used cell-based assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and a known iNOS inhibitor (e.g., L-NAME)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[4]
-
After incubation, collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant in a new 96-well plate.[4]
-
Incubate at room temperature for 10-15 minutes.[4]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production.
-
A parallel cell viability assay (e.g., MTT) should be performed to exclude the possibility that the observed inhibition is due to cytotoxicity.[4]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the Na+/H+ Exchange (NHE) Inhibition Assay.
Caption: Workflow for the PDE5 Inhibition Assay.
Caption: Workflow for the LPS-Induced Nitric Oxide (NO) Production Assay.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 1,3,5-Trihydroxy-4-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, specific inter-laboratory validation studies for an analytical method for 1,3,5-Trihydroxy-4-prenylxanthone have not been published. The following guide is a comprehensive, illustrative framework based on established validation protocols for structurally similar compounds, such as other xanthone derivatives and flavonoids. The presented data is hypothetical and serves to model the expected outcomes of a successful inter-laboratory validation.
This guide provides a robust template for researchers undertaking the validation of an analytical method for this compound, ensuring adherence to common regulatory guidelines such as those from the AOAC and ICH.
Comparative Performance of a Validated HPLC-UV Method
The performance of a newly developed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound is typically evaluated across multiple laboratories to ensure its reproducibility and reliability. The following table summarizes hypothetical validation parameters that would be assessed in such a study.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | Consistent across labs |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | 98.8% - 101.5% | 95% - 105% |
| Precision (RSD%) | ||||
| - Intra-day (Repeatability) | < 1.5% | < 1.8% | < 1.6% | < 2% |
| - Inter-day (Intermediate) | < 2.5% | < 2.8% | < 2.6% | < 3% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.18 | 0.16 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.50 | 0.55 | 0.52 | Reportable |
| Specificity | No Interference | No Interference | No Interference | Peak purity > 99% |
Detailed Experimental Protocols
The following protocols are foundational for the inter-laboratory validation of an HPLC-UV method for this compound.
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. Calibration standards are then prepared by serial dilution of the stock solution to achieve a concentration range of 0.5 to 100 µg/mL.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Validation Procedures
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by analyzing blank samples and samples spiked with potential impurities. Peak purity is evaluated using a photodiode array (PDA) detector.
-
Linearity: The linearity of the method is determined by analyzing the calibration standards at a minimum of five concentration levels. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is evaluated by performing recovery studies on a sample matrix spiked with the analyte at three different concentration levels (low, medium, and high). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on three different days by different analysts. The relative standard deviation (RSD%) is calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of an inter-laboratory validation study.
Caption: Workflow of an Inter-Laboratory Validation Study.
Caption: Core Parameters for Analytical Method Validation.
Safety Operating Guide
Proper Disposal of 1,3,5-Trihydroxy-4-prenylxanthone: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 1,3,5-Trihydroxy-4-prenylxanthone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is crucial. Given that this compound belongs to the xanthone and phenol classes, it should be handled with care. Phenolic compounds can be irritants and may have toxic properties.[1]
Personal Protective Equipment (PPE) is mandatory during all handling and disposal stages.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions containing the compound. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
In the event of accidental exposure, immediate action is necessary:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
II. Waste Segregation and Container Management
Proper segregation and containment of this compound waste are fundamental to safe disposal. Cross-contamination with incompatible chemicals must be avoided.
Waste Categorization:
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, filter paper, gloves, paper towels). |
| Liquid Waste | Solutions containing this compound, such as stock solutions, experimental residues, and solvent rinses. |
| Sharps Waste | Contaminated needles, syringes, or glass pipettes. |
Container Specifications:
All waste must be collected in clearly labeled, leak-proof containers that are compatible with the chemical waste.
| Container Type | Material | Recommended Use |
| Solid Waste Container | Lined, puncture-resistant container. | For solid waste materials. |
| Liquid Waste Container | Glass or high-density polyethylene (HDPE) bottle with a secure screw cap. | For liquid waste. Ensure compatibility with any solvents used. |
| Sharps Container | Puncture-proof, labeled sharps container. | For all contaminated sharps. |
Labeling: All waste containers must be labeled with a "Hazardous Waste" label detailing the contents, including the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste.
Step 1: Waste Collection at the Point of Generation
-
Collect all waste in the appropriate, labeled containers as described above.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store sealed waste containers in a designated SAA within the laboratory.
-
The SAA should be a secondary containment area, away from general lab traffic and drains.
Step 3: Request for Waste Pickup
-
Once a waste container is full or has been in storage for a designated period (typically not exceeding 180 days, but institutional policies may vary), a waste pickup request should be submitted to the institution's Environmental Health and Safety (EHS) office.[2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Step 4: Decontamination of Work Surfaces and Equipment
-
After completing the disposal process, thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a final rinse with water.
-
Dispose of all cleaning materials as solid hazardous waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
